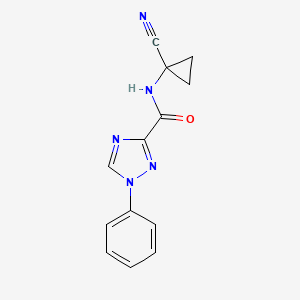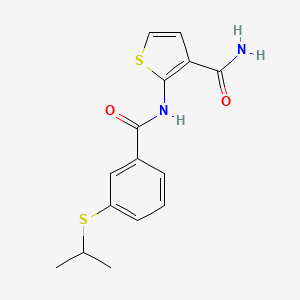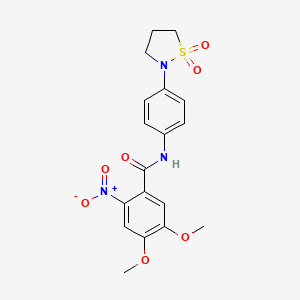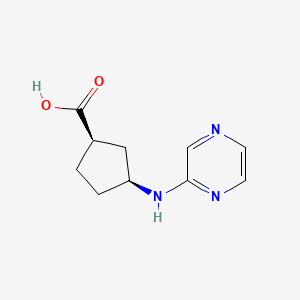
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been synthesized and studied for its potential applications in scientific research. CPPC has been found to have a unique mechanism of action and various biochemical and physiological effects that make it a promising candidate for future research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2-bromo-3-methylbutane, sodium azide, cyclopentanone, hydrazine hydrate, pyrazine-2-carboxylic acid, sodium hydroxide, sodium borohydride, acetic anhydride, acetic acid, sulfuric acid, sodium chloride, wate
Reaction
Step 1: Synthesis of 3-methylcyclopentanone, 2-bromo-3-methylbutane is reacted with sodium azide in the presence of copper(I) iodide to form 3-methyl-1-azidocyclopentane. This compound is then reduced with sodium borohydride to yield 3-methylcyclopentanone., Step 2: Synthesis of 3-(Pyrazin-2-ylamino)cyclopentanone, 3-methylcyclopentanone is reacted with hydrazine hydrate in the presence of acetic acid to form 3-(pyrazin-2-ylamino)cyclopentanone., Step 3: Synthesis of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid, 3-(Pyrazin-2-ylamino)cyclopentanone is reacted with pyrazine-2-carboxylic acid in the presence of sulfuric acid to form the corresponding pyrazine derivative. This compound is then hydrolyzed with sodium hydroxide to yield (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid.
Mecanismo De Acción
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine binding site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate synaptic plasticity and memory formation.
Efectos Bioquímicos Y Fisiológicos
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate the release of neurotransmitters, such as glutamate and dopamine. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been found to have neuroprotective effects, which may be due to its ability to modulate the NMDA receptor. In vivo studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurological disorders. Another direction is to study the effects of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid on other neurotransmitter systems, such as the GABAergic system. Additionally, the development of more potent and selective NMDA receptor antagonists based on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid could have significant implications for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
(1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)7-1-2-8(5-7)13-9-6-11-3-4-12-9/h3-4,6-8H,1-2,5H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVTVVRZOGUGPZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

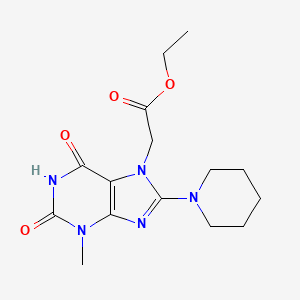
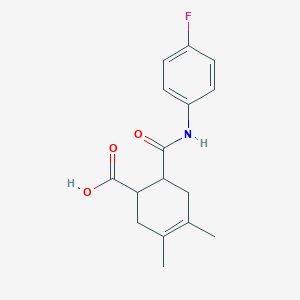
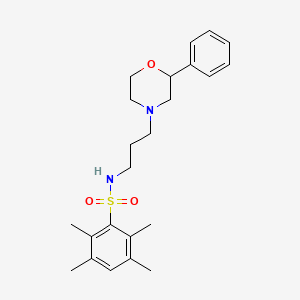
![8-(4-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2910043.png)
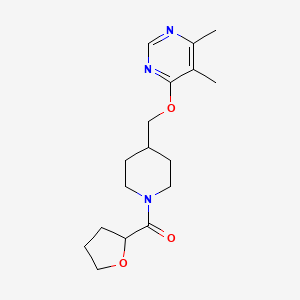
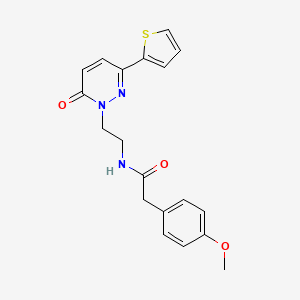
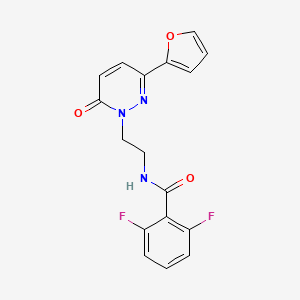
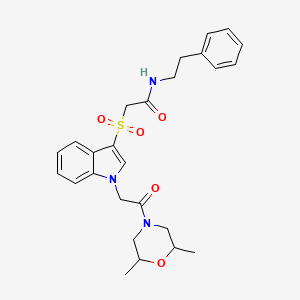
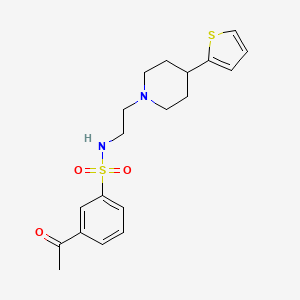
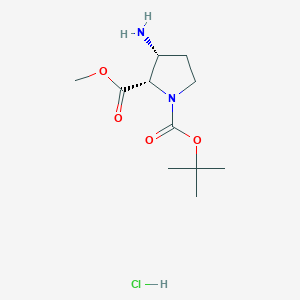
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)
